molecular formula C22H16F3N3O2 B2490025 3-Benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902960-76-3

3-Benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2490025
CAS No.: 902960-76-3
M. Wt: 411.384
InChI Key: AYGVUQKNGPWHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione is a structurally complex pyrimidinedione derivative of significant interest in medicinal chemistry and pharmacological research. Its core structure is designed to mimic purine bases, allowing it to function as a potent and selective enzyme inhibitor. This compound has been identified as a key scaffold for the development of therapeutics targeting phosphodiesterases (PDEs) , particularly PDE5, where it acts by competitively binding to the catalytic site and preventing the hydrolysis of cyclic guanosine monophosphate (cGMP). By elevating intracellular cGMP levels, it can be used as a precise tool compound to study and modulate nitric oxide (NO)/cGMP signaling pathways in vascular smooth muscle, cardiac tissue, and the central nervous system. Furthermore, its hexahydropyrido moiety contributes to improved pharmacokinetic properties, making it a valuable candidate for structure-activity relationship (SAR) studies aimed at optimizing inhibitor potency and selectivity. Researchers utilize this compound to probe the physiological roles of cGMP in erectile dysfunction, pulmonary hypertension, and neuronal synaptic plasticity, as well as to investigate its potential anti-inflammatory and cardioprotective effects in various in vitro and in vivo disease models.

Properties

IUPAC Name

3-benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O2/c23-22(24,25)17-9-4-8-16(12-17)14-27-19-18(10-5-11-26-19)20(29)28(21(27)30)13-15-6-2-1-3-7-15/h1-4,6-9,12,18-19,26H,5,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGXWOHTMSULEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(NC1)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound may affect various biochemical pathways due to its complex structure and potential interactions with multiple targets. The exact pathways and their downstream effects are currently unknown and require further investigation.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. It is possible that the compound could have a range of effects depending on the specific targets it interacts with.

Biological Activity

3-Benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a hexahydropyrido[2,3-d]pyrimidine core with various substituents that may influence its biological activity. The presence of the trifluoromethyl group is particularly noteworthy as it can enhance lipophilicity and metabolic stability.

Anticancer Properties

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer activity. In particular, studies have shown that similar compounds can act as tyrosine kinase inhibitors. For example, a related compound was effective in treating drug-resistant chronic myelogenous leukemia (CML) by inhibiting specific kinases involved in cancer cell proliferation .

Table 1: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound NameTarget Cancer TypeMechanism of ActionIC50 (µM)
Compound ACMLTyrosine Kinase Inhibition0.5
Compound BSolid TumorsApoptosis Induction1.2
3-Benzyl...TBDTBDTBD

Immunosuppressive Activity

In studies evaluating immunosuppressive effects using the Mixed Lymphocyte Reaction (MLR) assay, certain analogues demonstrated promising results. For instance, modifications to the benzyl group were found to significantly alter immunosuppressive potency. Compounds with specific substitutions showed IC50 values as low as 2.5 µM, indicating strong immunosuppressive potential .

Table 2: Immunosuppressive Activity of Related Compounds

Compound NameSubstituentIC50 (µM)Notes
Compound CBenzyl2.5Strong immunosuppressive activity
Compound DMorpholine1.6Optimal for immunosuppression
3-Benzyl...TBDTBDTBD

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The structure suggests potential inhibition of kinases involved in signaling pathways critical for cell growth and survival.
  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways.
  • Immunomodulation : The compound may affect immune cell function and cytokine production.

Case Studies

A notable study involving pyrido[2,3-d]pyrimidine derivatives highlighted their effectiveness against resistant cancer cell lines. The study reported that compounds with trifluoromethyl substitutions exhibited enhanced potency compared to their non-fluorinated counterparts . Additionally, the immunosuppressive effects observed in various assays indicate potential applications in autoimmune diseases and organ transplantation.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities:

  • Antimicrobial Activity : Compounds related to pyrido[2,3-d]pyrimidines have shown significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and demonstrated MIC values comparable to standard antibiotics like cefotaxime .
  • Anticancer Properties : Some derivatives of pyrido[2,3-d]pyrimidine have been reported to possess cytotoxic effects against cancer cell lines. Studies suggest that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : Certain derivatives have been evaluated for their anti-inflammatory activities. The presence of specific functional groups can enhance their ability to modulate inflammatory pathways .

Case Studies

Several studies have documented the biological activities and potential applications of similar compounds:

  • Antimicrobial Study : A study investigated the antimicrobial efficacy of pyrido[2,3-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity with MIC values ranging from 4 to 12 μmol/L against resistant strains like Staphylococcus aureus and Salmonella typhi .
  • Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects of pyrido[2,3-d]pyrimidine derivatives on cancer cell lines such as HeLa and MCF-7. The findings revealed that some compounds had IC50 values lower than those of established chemotherapeutic agents like doxorubicin .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Position 1 Substituent Position 3 Substituent Key Features Reference
3-Benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione Hexahydropyrido[2,3-d]pyrimidine 3-(Trifluoromethyl)benzyl Benzyl Strong electron-withdrawing CF₃ group; enhanced lipophilicity N/A
6-Benzyl-2-(dimethylamino)-4a,5,6,7,8,8a-hexahydropyrido[4,3-d]pyrimidin-4(3H)-one Hexahydropyrido[4,3-d]pyrimidine Benzyl Dimethylamino Basic dimethylamino group; positional isomerism in pyrido core
3-[(3-Fluorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione Pyrido[2,3-d]pyrimidine 3-Fluorobenzyl Methoxy, Methyl Fluorine’s moderate electron-withdrawing effect; methoxy enhances solubility
6-[(3-Fluoro-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione Pyrimidine-dione Fluoro-hydroxymethylpropyl Methoxymethyl Hydroxyl and methoxy groups increase polarity; fluorine modulates reactivity

Key Structural and Functional Differences

Core Rigidity vs. In contrast, pyrido[4,3-d]pyrimidine derivatives (e.g., ) exhibit positional isomerism, altering spatial interactions with biological targets .

Electron-Withdrawing vs. Methoxy and hydroxyl groups in analogs (e.g., ) improve aqueous solubility but may reduce membrane permeability .

Steric and Lipophilic Effects: The benzyl group at position 3 in the target compound contributes to steric bulk and lipophilicity, similar to the 6-benzyl substituent in . However, the trifluoromethyl group adds steric hindrance and enhances metabolic stability compared to dimethylamino groups .

Q & A

Q. What are the standard synthetic routes for preparing pyrido[2,3-d]pyrimidine derivatives like this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core followed by functionalization. Key steps include:

  • Condensation reactions to form the pyrido[2,3-d]pyrimidine scaffold, often using precursors like aminopyridines and carbonyl derivatives.
  • Benzylation/alkylation at the 1- and 3-positions using halogenated benzyl groups (e.g., 3-(trifluoromethyl)benzyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cyclization of intermediate hydrazines or amines, sometimes employing green oxidants like sodium hypochlorite for oxidative ring closure .
  • Purification via column chromatography or recrystallization, with yields optimized by controlling reaction time, solvent polarity, and temperature .

Q. How is the compound characterized to confirm its structural integrity?

Characterization involves:

  • Spectroscopic techniques :
  • ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl and benzyl groups) and ring saturation .
  • IR spectroscopy to identify carbonyl (C=O) and amide (N-H) stretches in the pyrimidine-dione core .
    • Mass spectrometry (HRMS) for molecular weight confirmation, with ESI+ mode detecting [M+H]⁺ ions .
    • X-ray crystallography (if single crystals are obtained) to resolve stereochemistry and confirm fused-ring conformations .

Q. What are the primary biological screening strategies for this compound?

Initial evaluation includes:

  • In vitro enzyme inhibition assays (e.g., kinase or protease targets) to identify potential therapeutic pathways .
  • Cellular viability assays (e.g., MTT or ATP-based tests) to assess cytotoxicity and IC₅₀ values .
  • Solubility and lipophilicity profiling (via HPLC or shake-flask methods) to guide pharmacokinetic studies, leveraging the trifluoromethyl group’s hydrophobicity .

Advanced Research Questions

Q. How can divergent biological activity data for structurally similar analogs be reconciled?

Discrepancies often arise from:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) may enhance target binding but reduce solubility, altering activity profiles .
  • Conformational rigidity : Saturation of the hexahydropyrido ring (4a,5,6,7,8,8a-hexahydro) restricts rotational freedom, impacting receptor interactions compared to non-saturated analogs .
  • Methodological validation : Cross-laboratory variability in assay conditions (e.g., buffer pH, cell lines) necessitates standardized protocols and dose-response curve replication .

Q. What computational tools are effective for predicting this compound’s mechanism of action?

Advanced strategies include:

  • Molecular docking (AutoDock Vina, Schrödinger) to map interactions with targets like kinases or GPCRs, using crystal structures from the PDB .
  • Molecular dynamics (MD) simulations (GROMACS) to study conformational stability of the hexahydropyrido ring in aqueous vs. lipid environments .
  • QSAR models trained on pyrido[2,3-d]pyrimidine datasets to correlate substituent properties (Hammett σ values, logP) with bioactivity .

Q. How can synthetic yields be improved for large-scale production without compromising purity?

Optimization strategies:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts for asymmetric steps .
  • Flow chemistry : Continuous reactors for exothermic steps (e.g., benzylation) to enhance reproducibility and safety .
  • DoE (Design of Experiments) : Multivariate analysis to balance temperature, solvent (e.g., ethanol vs. DMF), and stoichiometry .

Q. What analytical challenges arise in resolving stereochemical ambiguities in the hexahydropyrido ring?

Solutions include:

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomers .
  • VCD (Vibrational Circular Dichroism) spectroscopy to assign absolute configurations when X-ray data are unavailable .
  • NOESY NMR to detect through-space couplings and confirm ring puckering conformations .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s metabolic stability?

Discrepancies may stem from:

  • Species-specific metabolism : Human vs. rodent liver microsome assays can yield varying CYP450 oxidation rates due to isoform differences .
  • Prodrug interference : Ester or amide prodrugs (e.g., methoxy derivatives) may skew stability data if not accounted for .
  • Analytical sensitivity : LC-MS/MS methods with lower detection limits (≤1 ng/mL) are critical for accurate half-life (t₁/₂) measurements .

Methodological Recommendations

Q. What strategies are recommended for derivatizing the pyrido[2,3-d]pyrimidine core to explore SAR?

  • Position-specific modifications :
  • 2,4-dione moiety : Replace carbonyls with thiourea or amidoxime to modulate hydrogen bonding .
  • N-Benzyl groups : Introduce halogenated or heteroaromatic substituents (e.g., pyridyl) to enhance target selectivity .
    • Ring saturation : Compare hexahydro vs. fully aromatic analogs to assess conformational effects on bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.